molecular formula C19H15N3O2S2 B11438881 (2E)-6-(4-methylbenzyl)-2-[(3-methylthiophen-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-(4-methylbenzyl)-2-[(3-methylthiophen-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11438881
M. Wt: 381.5 g/mol
InChI Key: UWAJDNKDYBMXCY-MHWRWJLKSA-N
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Description

The compound (2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the methylphenyl and methylthiophene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: is unique due to its specific combination of functional groups and the thiazolo-triazine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15N3O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

(2E)-6-[(4-methylphenyl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H15N3O2S2/c1-11-3-5-13(6-4-11)9-14-17(23)20-19-22(21-14)18(24)16(26-19)10-15-12(2)7-8-25-15/h3-8,10H,9H2,1-2H3/b16-10+

InChI Key

UWAJDNKDYBMXCY-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=C(C=CS4)C)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=CS4)C)SC3=NC2=O

Origin of Product

United States

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